4-[(1R)-1-hydroxyethyl]-2-methoxyphenol
Description
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol (CAS 2480-86-6), also known as 1-(4-hydroxy-3-methoxyphenyl)ethanol, is a phenolic derivative with a molecular formula of C₉H₁₂O₃ and a molecular weight of 168.19 g/mol. Its structure consists of a phenol ring substituted with a methoxy group (-OCH₃) at position 2 and a chiral (1R)-1-hydroxyethyl group (-CH(OH)CH₃) at position 4 . The compound exhibits a melting point of 102°C and is characterized by its InChiKey BDRRAMWDUCXAKG-UHFFFAOYSA-N and SMILES COc1cc(ccc1O)C(C)O .
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol |
InChI |
InChI=1S/C9H12O3/c1-6(10)7-3-4-8(11)9(5-7)12-2/h3-6,10-11H,1-2H3/t6-/m1/s1 |
InChI Key |
BDRRAMWDUCXAKG-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)O)OC)O |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)OC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol can be achieved through several methods. One common approach involves the hydroxylation of benzenes followed by nucleophilic aromatic substitution. Another method includes electrophilic aromatic substitution reactions. Metal-catalyzed cross-coupling reactions have also been employed to introduce the hydroxyethyl and methoxy groups onto the benzene ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into corresponding alcohols.
Substitution: The hydroxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenolic compounds .
Scientific Research Applications
4-[(1R)-1-hydroxyethyl]-2-methoxyphenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It may also modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of methoxyphenol derivatives allows for comparative analysis of 4-[(1R)-1-hydroxyethyl]-2-methoxyphenol with related compounds. Below is a detailed comparison based on substituents, bioactivity, and synthetic routes:
Table 1: Structural and Functional Comparison of this compound and Analogues
Key Observations:
Structural Variations and Bioactivity: The chiral hydroxyethyl group in this compound distinguishes it from analogues like 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol, which has an allyl alcohol substituent. The latter is associated with antibacterial activity in Populus tomentosa extracts . Chlorine-containing derivatives (e.g., 4-(2-chloropropyl)-2-methoxyphenol) exhibit altered electronic properties due to the electronegative Cl atom, making them intermediates in drug synthesis . Thiazole derivatives (e.g., compound 6b) replace the phenolic hydroxyl with a heterocyclic ring, enhancing selectivity for COX-2 inhibition compared to the parent compound .
Stereochemical Impact: The (1R)-configuration in this compound is critical for its biological interactions. In contrast, synthetic neolignans (e.g., compound 19 and ent-19) demonstrate how stereochemistry affects synthetic yields and bioactivity. For example, the (1R,2R)-isomer of compound 19 was synthesized in 96% yield, while the (1S,2S)-isomer (ent-19) required a two-step process with 51% yield .
Natural vs. Synthetic Derivatives: Naturally occurring derivatives like HHMP (from J. mandshurica) and 4-((1E)-3-hydroxy-1-propenyl)-2-methoxyphenol (from Populus tomentosa) are structurally complex and linked to anti-inflammatory or antibacterial effects . Synthetic modifications, such as tert-butyldimethylsilyl (TBDMS) protection in compound 19, improve solubility and stability for pharmaceutical applications .
Functional Group Influence :
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